molecular formula C20H17ClN4O2 B2939493 (E)-3-(2-chlorophenyl)-N'-((E)-3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide CAS No. 1285535-78-5

(E)-3-(2-chlorophenyl)-N'-((E)-3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2939493
CAS No.: 1285535-78-5
M. Wt: 380.83
InChI Key: PSJJULRNWOXCGO-RJABIYPMSA-N
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Description

This compound belongs to the pyrazole-carbohydrazide class, characterized by a pyrazole core substituted with a 2-chlorophenyl group at position 3 and an (E)-configured allylidene hydrazide moiety bearing a 2-methoxyphenyl group. The (E)-stereochemistry of the imine bond is critical for its structural rigidity and electronic properties, confirmed via single-crystal X-ray diffraction in related analogs .

Properties

IUPAC Name

3-(2-chlorophenyl)-N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O2/c1-27-19-11-5-2-7-14(19)8-6-12-22-25-20(26)18-13-17(23-24-18)15-9-3-4-10-16(15)21/h2-13H,1H3,(H,23,24)(H,25,26)/b8-6+,22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSJJULRNWOXCGO-RJABIYPMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(2-chlorophenyl)-N'-((E)-3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide is a novel compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article focuses on the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Synthesis and Structural Characterization

The synthesis of (E)-3-(2-chlorophenyl)-N'-((E)-3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide typically involves the reaction of substituted phenyl hydrazines with appropriate carbonyl compounds under acidic or basic conditions. Characterization of the compound is often performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure and purity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives. For instance, a series of pyrazole-5-carbohydrazide derivatives were tested against A549 lung cancer cells, showing significant inhibitory effects on cell growth. The compound (E)-1-(4-tert-butylbenzyl)-N'-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide exhibited the highest growth inhibition and induced apoptosis in these cells . This suggests that similar derivatives, including (E)-3-(2-chlorophenyl)-N'-((E)-3-(2-methoxyphenyl)allylidene), may possess comparable anticancer properties.

Anti-inflammatory Activity

Pyrazoles have been extensively studied for their anti-inflammatory effects. Research indicates that certain pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For example, compounds with the pyrazole scaffold have demonstrated significant anti-inflammatory activity comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) . The specific compound may also exhibit similar mechanisms of action.

Case Studies and Research Findings

Study ReferenceCompound TestedBiological ActivityFindings
Various PyrazolesAnticancerSignificant growth inhibition in A549 cells; apoptosis induction noted.
Pyrazole DerivativesAnti-inflammatoryComparable activity to NSAIDs through COX inhibition.
1-thiocarbamoyl PyrazolesAntimicrobialEffective against E. coli and S. aureus, highlighting structure-activity relationships.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural features and properties of the target compound with similar derivatives:

Compound Name Substituents Key Features References
(E)-3-(2-chlorophenyl)-N'-((E)-3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide 2-chlorophenyl, (E)-3-(2-methoxyphenyl)allylidene Methoxy enhances solubility; extended conjugation via allylidene; moderate electron-withdrawing Cl substituent -
N′-[(E)-(3-Allyl-2-hydroxyphenyl)methylene]-3-(2,4-dichlorophenyl)-1H-pyrazole-5-carbohydrazide 2,4-dichlorophenyl, 3-allyl-2-hydroxyphenyl Dichloro groups increase reactivity; hydroxyl enables H-bonding; higher lipophilicity
3-(2-Chlorophenyl)-N′-[(E)-(2-hydroxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide 2-chlorophenyl, 2-hydroxyphenyl Hydroxyl group increases polarity; H-bonding potential; reduced conjugation compared to allylidene derivatives
(E)-N’-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (E-DPPC) 2,4-dichlorobenzylidene, phenyl Dichloro and phenyl groups enhance π-stacking; lower solubility due to nonpolar substituents
3-(5-chlorothiophen-2-yl)-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide 5-chlorothiophen-2-yl, 3-methoxybenzylidene Thiophene introduces sulfur; methoxy improves solubility; moderate HOMO-LUMO gap

Electronic and Conformational Analysis

  • Methoxy’s electron-donating nature may stabilize charge-transfer interactions .
  • E-DPPC : DFT studies reveal that 2,4-dichlorobenzylidene induces a planar geometry, favoring intermolecular π-π interactions. Its HOMO is localized on the dichlorophenyl ring, enhancing electrophilic reactivity .
  • Thiophene Analogs : Sulfur atoms in thiophene-containing derivatives (e.g., ) introduce distinct electronic profiles, with lower electronegativity than chlorine, altering redox behavior .

Crystallographic and Spectroscopic Insights

  • Single-crystal X-ray studies (using SHELXL ) confirm the (E)-configuration of imine bonds in all analogs. The allylidene group in the target compound may introduce torsional strain compared to rigid benzylidene derivatives, affecting molecular packing .
  • FT-IR and ¹H-NMR data for E-DPPC show characteristic N-H and C=O stretching frequencies (~3250 cm⁻¹ and ~1660 cm⁻¹, respectively), consistent with the target compound’s hydrazide backbone .

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